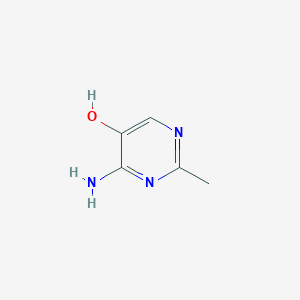

4-Amino-2-methylpyrimidin-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-2-methylpyrimidin-5-ol is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese biochemischer Kofaktoren

HMP: ist ein Vorläufer von Thiaminpyrophosphat (TPP), einem wichtigen Kofaktor in enzymatischen Reaktionen. TPP ist an der Decarboxylierung von α-Keto-Säuren und dem Transketolierungsvorgang im Pentosephosphatweg beteiligt . Die Synthese von TPP aus HMP ist ein kritischer biochemischer Weg, der intensiv erforscht wird, um den Zellstoffwechsel zu verstehen.

Nahrungsergänzung

Aufgrund seiner Rolle als Vorläufer von Vitamin B1 wird HMP auf sein Potenzial zur Steigerung des Nährwerts von Lebensmitteln untersucht. Die Forschung konzentriert sich auf die Entwicklung biotechnologischer Verfahren zur Steigerung des Thiamingehalts in Nahrungsquellen, was erhebliche Auswirkungen auf die Bekämpfung von Nährstoffmängeln weltweit haben könnte .

Studien zur Enzymfunktion

HMP wird in der Untersuchung von Enzymen wie Phosphomethylpyrimidinsynthase verwendet, die zur Radikal-SAM-Superfamilie gehört. Das Verständnis der Wirkung dieser Enzyme kann neue Erkenntnisse über die Synthese von Thiamin und seinen Derivaten liefern, die für die Zellfunktion unerlässlich sind .

Metabolische Verfahrenstechnik

Wissenschaftler untersuchen Möglichkeiten, Stoffwechselwege in Mikroorganismen zu verändern, um HMP und seine Derivate zu produzieren. Diese Forschung könnte zu innovativen Methoden zur effizienteren und nachhaltigeren Produktion von Thiamin und verwandten Verbindungen führen .

Forschung zur Behandlung von Krankheiten

HMP und seine Derivate werden auf ihre potenziellen therapeutischen Anwendungen untersucht. Da Thiaminmangel zu Krankheiten wie Beriberi und Wernicke-Korsakoff-Syndrom führen kann, ist die Rolle von HMP bei der Thiaminsynthese ein interessanter Stoff in der medizinischen Forschung .

Landwirtschaftliche Anwendungen

Die Forschung zu HMP erstreckt sich auch auf die Landwirtschaft, wo sie zur Entwicklung von Nutzpflanzen mit höherem Thiamingehalt eingesetzt werden könnte. Dies könnte die Nährstoffqualität von Nutzpflanzen verbessern und dazu beitragen, Mangelerscheinungen bei Nutztieren und Menschen zu verhindern .

Analytische Chemie

In der analytischen Chemie wird HMP als Standard oder Referenzmaterial zur Quantifizierung von Thiamin in verschiedenen biologischen Matrizes verwendet. Dies ist entscheidend für die Gewährleistung der Genauigkeit von Ernährungsanalysen und Forschungsstudien .

Biotechnologische Produktion

Die biotechnologische Produktion von HMP und seinen Estern ist ein Bereich aktiver Forschung. Forscher wollen die Fähigkeiten von Mikroorganismen nutzen, um diese Verbindungen in größerem Maßstab für den Einsatz in verschiedenen Industrien, darunter Pharmazeutika und Lebensmittelproduktion, zu produzieren .

Zukünftige Richtungen

The design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives, including 4-Amino-2-methylpyrimidin-5-ol, has been a focus of research over the past 20 years. Future directions include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

Wirkmechanismus

Target of Action

The primary targets of 4-Amino-2-methylpyrimidin-5-ol are Thiaminase-2 and Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase . Thiaminase-2 is an enzyme found in Bacillus subtilis, and Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase is found in Salmonella typhimurium . These enzymes play crucial roles in the metabolism of thiamine (vitamin B1) and its derivatives.

Mode of Action

This compound interacts with its targets by catalyzing an amino-pyrimidine hydrolysis reaction at the C5’ of the pyrimidine moiety of thiamine compounds . This reaction is part of a thiamine salvage pathway .

Biochemical Pathways

The compound affects the thiamine salvage pathway, which is involved in the metabolism of thiamine and its derivatives . The downstream effects of this pathway include the production of thiamine pyrophosphate (TPP), a crucial cofactor in various enzymatic reactions .

Result of Action

Its role in the thiamine salvage pathway suggests it may influence the availability of thiamine and its derivatives, which are essential for various cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution and availability in different environments . Additionally, its significant alkalinity and the reactivity of its alcoholic hydroxyl group under alkaline conditions can also influence its action .

Biochemische Analyse

Biochemical Properties

4-Amino-2-methylpyrimidin-5-ol plays a crucial role in biochemical reactions, particularly in the biosynthesis of thiamine pyrophosphate (TPP). This compound interacts with several enzymes and proteins, including phosphomethylpyrimidine synthase and hydroxymethylpyrimidine kinase. These enzymes facilitate the conversion of this compound into its phosphorylated forms, which are essential intermediates in the thiamine biosynthesis pathway . The interactions between this compound and these enzymes are critical for maintaining cellular thiamine levels and ensuring proper metabolic function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound is involved in the synthesis of thiamine pyrophosphate, which is a cofactor for several enzymes in the citric acid cycle and the pentose phosphate pathway . By modulating the activity of these enzymes, this compound can impact cellular energy production, redox balance, and biosynthetic processes. Additionally, changes in thiamine levels can affect gene expression patterns, leading to alterations in cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into phosphorylated derivatives, which are essential for thiamine biosynthesis. This compound binds to and is phosphorylated by enzymes such as phosphomethylpyrimidine synthase and hydroxymethylpyrimidine kinase . These phosphorylation reactions are crucial for the formation of thiamine monophosphate, which is subsequently converted into thiamine pyrophosphate. The presence of this compound and its derivatives ensures the availability of thiamine pyrophosphate, which is necessary for the proper functioning of several key enzymes involved in energy metabolism and biosynthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to influence cellular function, particularly in terms of energy metabolism and redox balance. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound has been shown to support normal metabolic function by ensuring adequate thiamine levels . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and potential oxidative stress. These findings underscore the importance of optimizing dosage levels to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in the thiamine biosynthesis pathway, where it undergoes phosphorylation to form intermediates such as hydroxymethylpyrimidine phosphate and hydroxymethylpyrimidine pyrophosphate . These intermediates are essential for the synthesis of thiamine monophosphate and thiamine pyrophosphate. The metabolic pathways involving this compound are critical for maintaining cellular thiamine levels and supporting various metabolic processes, including energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes and its availability for biochemical reactions.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical functions. This compound is primarily found in the cytoplasm, where it participates in thiamine biosynthesis . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The presence of this compound in specific compartments is essential for its role in maintaining cellular thiamine levels and supporting metabolic processes.

Eigenschaften

IUPAC Name |

4-amino-2-methylpyrimidin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMWJVUIUZNXCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)